molecular formula C21H22N6O B12249285 3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B12249285
M. Wt: 374.4 g/mol
InChI Key: HRJSXWWRGQQCTI-UHFFFAOYSA-N
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Description

3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Chemical Reactions Analysis

Types of Reactions

3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways may vary depending on the specific biological context .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

3-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H22N6O/c1-15-12-20(27-19(24-15)6-9-23-27)25-10-7-16(8-11-25)13-26-14-22-18-5-3-2-4-17(18)21(26)28/h2-6,9,12,14,16H,7-8,10-11,13H2,1H3

InChI Key

HRJSXWWRGQQCTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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